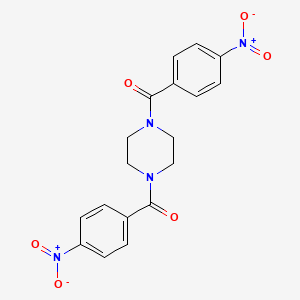

Piperazine, 1,4-bis(4-nitrobenzoyl)-

Description

BenchChem offers high-quality Piperazine, 1,4-bis(4-nitrobenzoyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine, 1,4-bis(4-nitrobenzoyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

93065-62-4 |

|---|---|

Molecular Formula |

C18H16N4O6 |

Molecular Weight |

384.3 g/mol |

IUPAC Name |

[4-(4-nitrobenzoyl)piperazin-1-yl]-(4-nitrophenyl)methanone |

InChI |

InChI=1S/C18H16N4O6/c23-17(13-1-5-15(6-2-13)21(25)26)19-9-11-20(12-10-19)18(24)14-3-7-16(8-4-14)22(27)28/h1-8H,9-12H2 |

InChI Key |

KZZNCJHPWZZHEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Theoretical Frameworks of Piperazine Derivative Chemistry

The chemical behavior of piperazine (B1678402) derivatives, including Piperazine, 1,4-bis(4-nitrobenzoyl)-, is governed by several key theoretical concepts. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, typically adopts a chair conformation to minimize steric strain. However, the introduction of bulky N-acyl groups, such as the 4-nitrobenzoyl moieties in the compound of interest, significantly influences its conformational dynamics.

Furthermore, the presence of two electron-withdrawing 4-nitrobenzoyl groups has a profound effect on the electronic properties of the piperazine ring. These groups decrease the electron density on the nitrogen atoms, making them less basic compared to unsubstituted piperazine. This electronic modification is a critical aspect of the theoretical framework for understanding the reactivity and potential applications of this compound.

Contextual Significance of N Acylated Piperazines in Chemical Research

N-acylated piperazines represent a significant class of compounds in various areas of chemical research, particularly in medicinal chemistry and materials science. The piperazine (B1678402) scaffold is considered a "privileged" structure in drug discovery, as its derivatives have shown a wide range of biological activities. The acylation of the piperazine nitrogens allows for the introduction of diverse functionalities, enabling the fine-tuning of a molecule's properties.

The addition of acyl groups can influence a compound's lipophilicity, hydrogen bonding capacity, and metabolic stability, all of which are crucial parameters in the design of new therapeutic agents. For instance, various N-acylated piperazines have been investigated for their potential as anticancer, antimicrobial, and antiviral agents.

From a synthetic standpoint, the acylation of piperazine is a fundamental transformation in organic chemistry. The reaction of piperazine with acylating agents like acyl chlorides is a common method for preparing these derivatives. The stoichiometry of the reaction can be controlled to achieve either mono- or di-acylation, providing access to a wide array of structures. The study of these reactions contributes to a deeper understanding of reaction mechanisms and the development of more efficient synthetic methodologies.

Advanced Spectroscopic Characterization Techniques for Piperazine, 1,4 Bis 4 Nitrobenzoyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the structural and dynamic features of Piperazine (B1678402), 1,4-bis(4-nitrobenzoyl)- in solution. The presence of two equivalent N-acyl groups introduces a fascinating layer of complexity to the NMR spectra, arising from hindered rotation about the C-N amide bonds and the chair-to-chair interconversion of the piperazine ring. beilstein-journals.orgnih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Piperazine, 1,4-bis(4-nitrobenzoyl)- provides crucial information about the electronic environment of the protons within the molecule. Due to the symmetry of the compound, a simplified spectrum would be anticipated at elevated temperatures where conformational exchanges are rapid on the NMR timescale. nih.gov However, at lower temperatures, the restricted rotation and ring inversion lead to the appearance of distinct signals for protons that are chemically equivalent on average. nih.gov

For symmetrically N,N'-disubstituted piperazines, the protons of the piperazine ring (NCH₂) typically exhibit complex signal patterns at temperatures below 25-30 °C. nih.gov At -10 °C in CDCl₃, a related compound, 1,4-dibenzoylpiperazine, shows four independent signals at approximately δ = 3.40, 3.55, 3.74, and 3.90 ppm. researchgate.net This is attributed to the presence of both syn and anti rotational conformers. researchgate.net The aromatic protons of the 4-nitrobenzoyl groups are expected to appear as two distinct doublets in the downfield region of the spectrum, characteristic of a para-substituted benzene (B151609) ring.

Table 1: Representative ¹H NMR Spectral Data for the Piperazine Moiety in a Symmetrically Disubstituted Acylpiperazine at Low Temperature.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 1 | ~3.40 | br s | NCH₂ (piperazine) |

| 2 | ~3.55 | br s | NCH₂ (piperazine) |

| 3 | ~3.74 | br s | NCH₂ (piperazine) |

| 4 | ~3.90 | br s | NCH₂ (piperazine) |

Note: Data is based on a representative symmetrically disubstituted acylpiperazine as reported in the literature. researchgate.net The exact chemical shifts for Piperazine, 1,4-bis(4-nitrobenzoyl)- may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the proton NMR data, the ¹³C NMR spectrum offers insight into the carbon framework of the molecule. Similar to the ¹H NMR, the ¹³C NMR spectrum is temperature-dependent. At lower temperatures, the reduced rate of conformational exchange results in the resolution of separate signals for the carbon atoms of the piperazine ring and the two distinct rotamers. researchgate.net For a symmetrically disubstituted piperazine, the piperazine carbons can show four independent signals. researchgate.net The carbonyl carbon of the amide group and the carbons of the 4-nitrophenyl rings will also be present in the spectrum.

Table 2: Expected ¹³C NMR Spectral Data for Piperazine, 1,4-bis(4-nitrobenzoyl)-.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~163-168 |

| Aromatic C-NO₂ | ~148-150 |

| Aromatic C-H | ~124-129 |

| Aromatic C-CO | ~142-144 |

| Piperazine (NCH₂) | ~42-48 |

Note: The chemical shift ranges are estimates based on data for related N-acylpiperazines and the effects of the nitro group. researchgate.netbeilstein-journals.org

Dynamic NMR for Conformational Studies

The temperature-variant NMR spectra of Piperazine, 1,4-bis(4-nitrobenzoyl)- are particularly informative for understanding its conformational dynamics. The exchange between different conformers, primarily due to amide bond rotation and piperazine ring inversion, can be studied by analyzing the changes in the NMR line shape as a function of temperature. beilstein-journals.orgnih.gov

As the temperature of the sample is increased, the rate of exchange between the different conformers also increases. At a specific temperature, known as the coalescence temperature (Tc), the separate signals for the exchanging nuclei broaden and merge into a single, time-averaged signal. beilstein-journals.org By determining the coalescence temperature and the frequency difference between the exchanging signals at low temperatures, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the conformational process. beilstein-journals.orgrsc.org For N-benzoylated piperazines, these energy barriers are typically in the range of 56 to 80 kJ/mol. nih.govrsc.org

In many N-acylated piperazines, two distinct dynamic processes can be observed: the rotation around the amide C-N bond and the chair-to-chair inversion of the piperazine ring. beilstein-journals.orgnih.gov These two processes often have different activation energies and, consequently, different coalescence temperatures. beilstein-journals.org For nitro-substituted derivatives, two coalescence points are often observed, corresponding to these two conformational changes. beilstein-journals.org The energy barrier for the amide bond rotation is generally found to be higher than that for the piperazine ring inversion. rsc.org The presence of the electron-withdrawing nitro group influences these energy barriers. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry provides essential information regarding the molecular weight and the fragmentation behavior of Piperazine, 1,4-bis(4-nitrobenzoyl)- under ionization conditions. The molecular formula of the compound is C₁₈H₁₆N₄O₆, corresponding to a monoisotopic mass of approximately 384.11 g/mol .

The fragmentation of N,N'-diacylpiperazines in the mass spectrometer is expected to proceed through several characteristic pathways. The most common fragmentation involves the cleavage of the amide bonds. The piperazine ring itself can also undergo fragmentation. Key expected fragmentation patterns include:

Cleavage of the N-acyl bond: This would lead to the formation of a 4-nitrobenzoyl cation (m/z 150) and a piperazine radical cation fragment.

Formation of the 4-nitrobenzoyl fragment: The ion at m/z 150 is a prominent peak in the mass spectra of compounds containing this moiety. This fragment can further lose NO₂ to give a fragment at m/z 104.

Fragmentation of the piperazine ring: The piperazine ring can undergo ring-opening and subsequent fragmentation, leading to a series of smaller fragment ions.

The exact fragmentation pattern can provide valuable structural confirmation and is a key analytical parameter for the identification of this compound.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of "Piperazine, 1,4-bis(4-nitrobenzoyl)-". By measuring the absorption of infrared radiation by the molecule, it is possible to identify the various functional groups and infer details about the molecular structure based on the vibrational modes. The IR spectrum of this compound is characterized by a combination of absorptions arising from the piperazine ring, the p-substituted nitrobenzoyl groups, and the amide linkages.

The vibrational modes can be assigned to specific functional groups within the molecule, providing a detailed spectroscopic fingerprint. The key functional groups contributing to the IR spectrum are the tertiary amide, the nitro group, the p-disubstituted aromatic ring, and the piperazine ring.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the two p-substituted benzene rings are expected to appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene (B1212753) (CH₂) groups of the piperazine ring give rise to characteristic symmetric and asymmetric stretching vibrations. These are typically observed in the 2950-2850 cm⁻¹ range.

Amide C=O Stretching: A strong and prominent absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the tertiary amide is a key feature of the spectrum. For the related compound 1-(4-Nitrobenzoyl)piperazine, this band is observed at approximately 1650 cm⁻¹. For "Piperazine, 1,4-bis(4-nitrobenzoyl)-", this band is expected in a similar region, likely between 1650 and 1630 cm⁻¹, and its high intensity is a result of the large change in dipole moment associated with this vibration.

Nitro Group Stretching: The two nitro (NO₂) groups are responsible for two characteristic stretching vibrations: an asymmetric and a symmetric stretch. The asymmetric stretching vibration is typically stronger and appears at a higher frequency. In 1-(4-nitrobenzoyl)piperazine, the asymmetric nitro stretch is found around 1520 cm⁻¹. Therefore, for the bis-substituted compound, a strong absorption band in the 1540-1500 cm⁻¹ range is expected for the asymmetric stretch, while the symmetric stretch should appear in the 1350-1320 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically result in a series of bands in the 1600-1450 cm⁻¹ region.

Piperazine Ring Vibrations: The piperazine ring itself has several characteristic vibrational modes, including C-N stretching and various deformation (bending) vibrations of the CH₂ groups (scissoring, wagging, twisting, and rocking). The C-N stretching vibrations of the tertiary amine in the piperazine ring are expected in the fingerprint region, typically around 1180-1020 cm⁻¹. The CH₂ scissoring and bending vibrations usually occur in the 1470-1430 cm⁻¹ range.

C-N Stretching (Amide): The stretching vibration of the C-N bond of the amide group is expected to be observed in the 1300-1200 cm⁻¹ range.

Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the C-H bonds on the p-disubstituted benzene rings are particularly diagnostic of the substitution pattern and typically appear as strong absorptions in the 870-810 cm⁻¹ region.

A summary of the expected major infrared absorption bands for "Piperazine, 1,4-bis(4-nitrobenzoyl)-" is presented in the following data table.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Relative Intensity |

| Asymmetric C-H Stretching | Aromatic C-H | 3100 - 3000 | Medium to Weak |

| Asymmetric & Symmetric C-H Stretching | Aliphatic CH₂ (Piperazine) | 2950 - 2850 | Medium |

| C=O Stretching | Tertiary Amide | 1650 - 1630 | Strong |

| Asymmetric NO₂ Stretching | Nitro Group | 1540 - 1500 | Strong |

| Symmetric NO₂ Stretching | Nitro Group | 1350 - 1320 | Medium to Strong |

| C=C Stretching | Aromatic Ring | 1600 - 1450 | Medium to Weak |

| CH₂ Bending (Scissoring) | Piperazine Ring | 1470 - 1430 | Medium |

| C-N Stretching | Tertiary Amide | 1300 - 1200 | Medium |

| C-N Stretching | Piperazine Ring | 1180 - 1020 | Medium |

| C-H Out-of-Plane Bending | p-Disubstituted Aromatic Ring | 870 - 810 | Strong |

Crystallographic Analysis and Conformational Landscapes of Piperazine, 1,4 Bis 4 Nitrobenzoyl

Single Crystal X-ray Diffraction (SCXRD) Studies

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For complex organic molecules like N-acylated piperazines, SCXRD provides invaluable insights into their solid-state architecture, including bond lengths, bond angles, and torsional relationships, which collectively define the molecule's conformation.

Elucidation of Solid-State Molecular Architecture and Unit Cell Parameters

While a specific SCXRD study for Piperazine (B1678402), 1,4-bis(4-nitrobenzoyl)- was not found in the surveyed literature, extensive research on closely related N-acylated piperazines provides a clear picture of the expected molecular architecture. For instance, studies on compounds like 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) and 1,4-bis(2-nitrobenzyl)piperazine reveal detailed crystallographic data. nih.govresearchgate.net

These related structures consistently crystallize in systems such as the orthorhombic or monoclinic systems, with common space groups including Pna2₁, P2₁/c, and C2/c. nih.govresearchgate.net The unit cell is the fundamental repeating unit of the crystal lattice, and its parameters (the lengths of the cell edges a, b, c and the angles between them α, β, γ) define the size and shape of this unit.

Below is a table of representative crystallographic data for compounds structurally analogous to Piperazine, 1,4-bis(4-nitrobenzoyl)-, illustrating the typical parameters observed for this class of molecules.

Table 1: Representative Crystallographic Data for Structurally Related N-Acylated Piperazines

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z | Ref. |

|---|---|---|---|---|---|---|---|---|---|

| 1-Benzoyl-4-(4-nitrophenyl)piperazine | Orthorhombic | Pna2₁ | 18.7779 | 10.0699 | 15.7288 | 90 | 2974.18 | 8 | researchgate.net |

| 1,4-Bis(2-nitrobenzyl)piperazine | Monoclinic | P2₁/c | 6.0338 | 12.9814 | 11.4890 | 91.185 | 899.71 | 2 | researchgate.net |

| 1-(4-Nitrobenzoyl)piperazine | Monoclinic | C2/c | 24.587 | 7.0726 | 14.171 | 119.257 | 2149.9 | 4 | researchgate.net |

Z = number of molecules per unit cell

Analysis of Piperazine Ring Conformations (Chair, Boat, Twist-Boat)

The piperazine ring, a six-membered heterocycle, can theoretically adopt several conformations, including the stable, low-energy chair form and higher-energy boat and twist-boat forms. Crystallographic studies of N-acylated piperazines overwhelmingly show that the piperazine ring adopts a chair conformation in the solid state. nih.govnih.gov This conformation minimizes both angular strain and torsional strain by staggering the atoms on adjacent carbons, placing it at a significantly lower energy state than the boat or twist-boat alternatives. Theoretical calculations on related N-acylpiperidines support this observation, finding the twist-boat conformation to be approximately 1.5 kcal/mol less favorable than the chair form. nih.gov

Investigation of Rotational Conformations of Benzoyl Moieties

The orientation of the two 4-nitrobenzoyl groups relative to the central piperazine ring is a critical structural feature. This orientation is defined by two main factors: rotation around the C(aryl)-C(carbonyl) bond and rotation around the C(carbonyl)-N(piperazine) amide bond.

The amide C-N bond exhibits significant double-bond character due to resonance, which restricts free rotation. researchgate.net This restricted rotation gives rise to distinct rotational isomers, or rotamers. For symmetrically disubstituted piperazines, this can result in syn (cis) and anti (trans) isomers, where the carbonyl groups are on the same or opposite sides of the piperazine ring, respectively. researchgate.net

Furthermore, the entire benzoyl moiety is typically twisted out of planarity with the piperazine ring. In the crystal structure of 1-benzoyl-4-(4-nitrophenyl)piperazine, the phenyl ring is significantly twisted relative to the carbonyl group and its linkage to the piperazine ring, with reported N-C-C-C torsion angles of approximately 45-47°. nih.gov The nitro groups, however, tend to remain nearly coplanar with their attached benzene (B151609) rings, with dihedral angles of only a few degrees. nih.gov

Polymorphism and Crystal Packing Phenomena

Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a possibility for flexible molecules like Piperazine, 1,4-bis(4-nitrobenzoyl)-, although no specific polymorphs have been documented in the literature surveyed. The existence of various N-acylated piperazines crystallizing in different space groups (e.g., P2₁/n, P2₁/c, C2/c) suggests that subtle changes in crystallization conditions could potentially lead to different packing arrangements for the same compound. nih.govrsc.org

Crystal packing describes how individual molecules arrange themselves to form the bulk crystal lattice. In the absence of strong hydrogen bond donors, the packing of N-acylated piperazines is dictated by a combination of weaker intermolecular forces. Analysis of 1-benzoyl-4-(4-nitrophenyl)piperazine shows that molecules are organized into chains through weak C-H···O interactions. nih.govresearchgate.net These interactions, along with van der Waals forces, guide the efficient packing of the molecules in the crystal.

Solution-State Conformational Dynamics of N-Acylated Piperazines

In solution, N-acylated piperazines exhibit complex conformational dynamics, which can be studied in detail using temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govrsc.org Unlike the static picture provided by solid-state analysis, solution-state studies reveal the energetic barriers to conformational changes.

For N-acylated piperazines, two primary dynamic processes are observed:

Restricted Amide Bond Rotation: As in the solid state, the partial double-bond character of the C-N amide bond hinders free rotation. In solution, this leads to the presence of distinct conformers that can be observed on the NMR timescale at room temperature. researchgate.netrsc.org

Piperazine Ring Inversion: The chair conformation of the piperazine ring can "flip" or invert, interconverting axial and equatorial substituents.

These two processes have different energy barriers, often resulting in two separate coalescence points in temperature-dependent NMR experiments. rsc.org For a series of N-benzoylated piperazines, the Gibbs free activation energy (ΔG‡) for these conformational changes was calculated to be in the range of 56 to 80 kJ mol⁻¹. rsc.org In most cases, the energy barrier for amide bond rotation was found to be higher than that for the piperazine ring inversion. rsc.org

Table 2: Activation Energy Barriers for Conformational Interconversion in N-Acylated Piperazines

| Process | Activation Energy (ΔG‡) | Method | Ref. |

|---|---|---|---|

| Amide Bond Rotation & Ring Inversion | 56 - 80 kJ mol⁻¹ | Temperature-Dependent ¹H NMR | rsc.org |

Hydrogen Bonding and Intermolecular Interactions in Crystalline Structures

The crystalline architecture of Piperazine, 1,4-bis(4-nitrobenzoyl)- is stabilized by a network of non-covalent interactions. Since the molecule lacks classic hydrogen bond donors (like N-H or O-H groups), conventional hydrogen bonding is not observed. nih.govnih.gov

Instead, the crystal packing is dominated by weaker interactions:

C-H···O Interactions: Weak hydrogen bonds between carbon-hydrogen bonds (from the piperazine and phenyl rings) and the oxygen atoms of the nitro and carbonyl groups are the primary directional forces. nih.govresearchgate.net These interactions link molecules into extended chains and networks.

Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular contacts, confirms the prevalence of these weaker interactions. For the related 1-benzoyl-4-(4-nitrophenyl)piperazine, the most significant contacts are H···H (38.3%), O···H/H···O (28.8%), and C···H/H···C (24.1%), highlighting the importance of van der Waals forces and weak hydrogen bonds in the crystal structure. researchgate.net

Computational Chemistry and Theoretical Investigations of Piperazine, 1,4 Bis 4 Nitrobenzoyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. nih.gov For Piperazine (B1678402), 1,4-bis(4-nitrobenzoyl)-, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in providing a detailed understanding of its molecular characteristics. jksus.org

Geometry Optimization and Energetic Profiling

Table 1: Predicted Optimized Geometrical Parameters for Piperazine, 1,4-bis(4-nitrobenzoyl)- (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (piperazine) | 1.46 | ||

| N-C (amide) | 1.37 | ||

| C=O | 1.24 | ||

| C-C (aromatic) | 1.39 - 1.41 | ||

| C-N (nitro) | 1.48 | ||

| N-O | 1.22 | ||

| C-N-C (piperazine) | 110.5 | ||

| N-C-C (piperazine) | 111.0 | ||

| C-N-C=O | 122.0 | ||

| O=C-N | 121.0 | ||

| C-C-N (nitro) | 118.5 | ||

| O-N-O | 124.0 | ||

| C-C-N-C (amide torsion) | ~175 | ||

| N-C-C-N (piperazine torsion) | ±55 |

Note: The values in this table are illustrative and represent typical bond lengths, angles, and dihedrals for similar molecular fragments based on computational studies of related compounds. Actual values would be obtained from specific DFT calculations for this molecule.

Vibrational Frequency Analysis and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface (absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These theoretical spectra can be correlated with experimental data to aid in the structural characterization of the compound.

The vibrational spectrum of Piperazine, 1,4-bis(4-nitrobenzoyl)- would be characterized by several key stretching and bending modes. The high-frequency region would be dominated by C-H stretching vibrations of the aromatic rings and the piperazine ring. The carbonyl (C=O) stretching frequency of the amide groups is expected to appear as a strong band in the IR spectrum, typically in the range of 1630-1680 cm⁻¹. The symmetric and asymmetric stretching vibrations of the nitro (NO₂) groups are also prominent features, expected around 1350 cm⁻¹ and 1520 cm⁻¹, respectively. The piperazine ring itself will exhibit a series of characteristic C-N stretching and CH₂ rocking and twisting vibrations.

Table 2: Predicted ajor Vibrational Frequencies for Piperazine, 1,4-bis(4-nitrobenzoyl)- (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C-H) aromatic | 3100 - 3000 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2980 - 2850 | Piperazine C-H stretching |

| ν(C=O) | ~1650 | Amide carbonyl stretching |

| νₐₛ(NO₂) | ~1520 | Asymmetric NO₂ stretching |

| νₛ(NO₂) | ~1350 | Symmetric NO₂ stretching |

| ν(C-N) piperazine | 1150 - 1050 | Piperazine C-N stretching |

| δ(CH₂) | 1460 - 1440 | CH₂ scissoring/bending |

Note: These are illustrative frequency ranges based on known group frequencies and computational studies of similar molecules.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov

For Piperazine, 1,4-bis(4-nitrobenzoyl)-, the HOMO is expected to be localized primarily on the piperazine ring and the amide nitrogen atoms, reflecting the electron-donating nature of these moieties. Conversely, the LUMO is anticipated to be distributed over the nitrobenzoyl groups, particularly the nitro groups and the aromatic rings, which are strong electron-withdrawing systems. This separation of the HOMO and LUMO would facilitate intramolecular charge transfer upon electronic excitation. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability and its propensity to undergo chemical reactions.

Table 3: Predicted Frontier Molecular Orbital Energies for Piperazine, 1,4-bis(4-nitrobenzoyl)- (Illustrative)

| Parameter | Energy (eV) |

| E(HOMO) | -6.5 |

| E(LUMO) | -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 |

Note: These are illustrative energy values based on computational studies of similar aromatic and heterocyclic compounds.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

For Piperazine, 1,4-bis(4-nitrobenzoyl)-, the MEP surface would likely show the most negative potential localized around the oxygen atoms of the carbonyl and nitro groups, indicating these as the primary sites for electrophilic interactions. The hydrogen atoms of the piperazine ring and the aromatic rings would exhibit positive electrostatic potential, making them susceptible to nucleophilic interactions. The MEP analysis provides a visual representation of the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding.

Global and Local Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical reactivity of Piperazine, 1,4-bis(4-nitrobenzoyl)-. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It can be approximated as χ ≈ -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): A measure of the resistance to charge transfer. It is approximated as η ≈ (E_LUMO - E_HOMO) / 2.

Global Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons. It is calculated as ω = χ² / (2η).

Local reactivity descriptors, such as Fukui functions, can also be computed to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Quantum Chemical Descriptors for Structure-Reactivity Relationships

The various quantum chemical descriptors obtained from DFT calculations can be used to establish structure-reactivity relationships. By systematically modifying the structure of Piperazine, 1,4-bis(4-nitrobenzoyl)- (e.g., by introducing different substituents on the benzoyl rings) and calculating the corresponding descriptors, one can develop a quantitative understanding of how structural changes influence the molecule's reactivity.

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystalline environment, providing a detailed picture of how molecules pack and interact with their neighbors. For "Piperazine, 1,4-bis(4-nitrobenzoyl)-", Hirshfeld surface analysis reveals the dominant forces governing its solid-state architecture.

The primary intermolecular contacts are hydrogen bonds, which are critical in stabilizing the crystal structure. The analysis quantitatively partitions the Hirshfeld surface into regions corresponding to specific types of atomic contacts. The most significant of these are the reciprocal O···H/H···O interactions, which underscore the importance of hydrogen bonding involving the oxygen atoms of the nitro groups and the hydrogen atoms of the piperazine ring and benzoyl moieties.

| Intermolecular Contact | Contribution (%) |

| H···H | 47.7 |

| O···H / H···O | 27.2 |

| C···H / H···C | 8.6 |

| C···C | 5.5 |

| N···H / H···N | 2.6 |

| O···C / C···O | 2.5 |

| O···O | 2.2 |

These data highlight that over 70% of the close contacts in the crystal structure of "Piperazine, 1,4-bis(4-nitrobenzoyl)-" are due to hydrogen-hydrogen and oxygen-hydrogen interactions, confirming their central role in the molecular assembly.

Theoretical Studies on Linear and Nonlinear Optical (NLO) Properties

Theoretical investigations into the linear and nonlinear optical (NLO) properties of "Piperazine, 1,4-bis(4-nitrobenzoyl)-" are essential for evaluating its potential in optoelectronic applications. These studies typically use quantum chemical calculations, such as DFT, to determine key parameters.

The NLO response of a molecule is primarily described by its first hyperpolarizability (β). A high β value is indicative of a strong NLO response. For "Piperazine, 1,4-bis(4-nitrobenzoyl)-", the presence of electron-donating (piperazine ring) and electron-withdrawing (nitrobenzoyl groups) moieties creates a push-pull electronic system, which is a common feature in molecules with significant NLO properties.

Computational studies have calculated the first hyperpolarizability of this compound. The calculated values, while varying slightly with the computational method and basis set used, consistently point towards a significant NLO response.

Frontier Molecular Orbital (FMO) analysis is also critical in understanding the NLO properties. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is an indicator of molecular reactivity and the ease of intramolecular charge transfer. A smaller HOMO-LUMO gap generally correlates with a larger β value. Theoretical calculations have determined the HOMO-LUMO gap for "Piperazine, 1,4-bis(4-nitrobenzoyl)-", providing further evidence for its potential as an NLO material.

| Parameter | Calculated Value |

| First Hyperpolarizability (β) | 1.1 x 10⁻³⁰ esu |

| HOMO-LUMO Energy Gap | 4.45 eV |

While specific theoretical data on linear optical properties such as the refractive index and linear polarizability are not extensively reported in the available literature, the significant NLO response suggests that these properties would also be of interest for a complete characterization of the material.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into conformational changes and interactions with a solvent. While detailed MD simulation studies specifically focused on "Piperazine, 1,4-bis(4-nitrobenzoyl)-" are not widely available in the reviewed scientific literature, the application of this technique would be invaluable for a comprehensive understanding of its behavior in different environments.

Furthermore, MD simulations are crucial for studying solvation effects. By simulating the molecule in a solvent box (e.g., water or an organic solvent), it is possible to analyze the formation and dynamics of the solvation shell. This would provide a detailed picture of the hydrogen bonding and other non-covalent interactions between "Piperazine, 1,4-bis(4-nitrobenzoyl)-" and the solvent molecules. Understanding these interactions is vital for predicting its solubility and behavior in solution, which is pertinent for any potential applications in solution-phase processes or biological systems. For similar nitroaromatic compounds, MD simulations have been used to understand interactions within protein binding sites and the role of solvent molecules in these interactions. nih.govacs.orgnih.gov

Supramolecular Chemistry and Coordination Complexes Involving Piperazine, 1,4 Bis 4 Nitrobenzoyl

Design and Assembly of Supramolecular Architectures

The predictable and directional nature of non-covalent interactions is the cornerstone of supramolecular chemistry, allowing for the design and synthesis of intricate molecular assemblies. In the case of Piperazine (B1678402), 1,4-bis(4-nitrobenzoyl)-, hydrogen bonding, π-π stacking, and C-H…π interactions are the primary forces driving the formation of higher-order structures.

Role of Hydrogen Bonding in Self-Assembly Processes

While Piperazine, 1,4-bis(4-nitrobenzoyl)- itself lacks traditional hydrogen bond donors, the oxygen atoms of the carbonyl and nitro groups act as effective hydrogen bond acceptors. In the presence of suitable donor molecules, such as solvents or co-formers with N-H or O-H groups, intricate hydrogen-bonded networks can be formed.

In related structures, such as salts of 1-(4-nitrophenyl)piperazine, strong N-H···O hydrogen bonds are observed to be a dominant feature in the crystal packing, linking cations and anions into chains and sheets. nih.govnih.gov For instance, in the structure of 4-(4-nitrophenyl)piperazin-1-ium benzoate (B1203000) monohydrate, a combination of O-H···O, N-H···O, and C-H···O hydrogen bonds links the components into two-dimensional sheets. nih.gov Although Piperazine, 1,4-bis(4-nitrobenzoyl)- does not have the N-H donor of a piperazinium ion, the potential for C-H···O interactions involving the piperazine and phenyl hydrogens remains a significant factor in its self-assembly.

π-π Stacking and C-H…π Interactions in Crystal Engineering

The electron-deficient aromatic rings of the 4-nitrobenzoyl groups are prime candidates for engaging in π-π stacking interactions. These interactions are crucial in the organization of many aromatic compounds in the solid state. The presence of the electron-withdrawing nitro group can influence the nature of these stacking interactions, often favoring offset or slipped-parallel arrangements to minimize electrostatic repulsion. vulcanchem.com

Complexation with Metal Ions

The piperazine core and the carbonyl oxygen atoms of Piperazine, 1,4-bis(4-nitrobenzoyl)- present potential coordination sites for metal ions, opening up the possibility of forming metal-organic frameworks (MOFs) and coordination polymers. The rigid nature of the ligand, coupled with the potential for bridging coordination, makes it an interesting candidate for the construction of extended networks.

Piperazine, 1,4-bis(4-nitrobenzoyl)- as a Bridging or Chelating Ligand

Piperazine-based ligands are well-known for their ability to act as bridging ligands, connecting metal centers to form one-, two-, or three-dimensional structures. biointerfaceresearch.comnih.govnih.gov The two nitrogen atoms of the piperazine ring can coordinate to different metal ions, leading to the formation of polymeric chains or networks. While the nitrogen atoms in Piperazine, 1,4-bis(4-nitrobenzoyl)- are part of amide linkages and thus less basic, the carbonyl oxygen atoms and the nitro group oxygens could potentially coordinate to metal ions.

The geometry of the ligand, with its two potential coordination sites at opposite ends of the molecule, predisposes it to act as a bridging ligand. This is a common feature in the design of coordination polymers, where the length and rigidity of the bridging ligand play a crucial role in determining the topology of the resulting network. rsc.org

Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The formation of MOFs and coordination polymers with piperazine-based ligands has been extensively studied. For instance, coordination polymers of copper(II) and cadmium(II) have been synthesized using bis(3-pyridylformyl)piperazine, where the piperazine-containing ligand bridges the metal centers. rsc.org These structures often exhibit interesting topologies, such as two-dimensional layers or three-dimensional interpenetrated networks. nih.govrsc.org

The characterization of such materials typically involves single-crystal X-ray diffraction to determine the precise connectivity and geometry of the network. Other techniques, such as powder X-ray diffraction, thermogravimetric analysis, and spectroscopic methods, are used to further probe the structure and stability of these materials. The fluorescent properties of coordination polymers containing nitro groups have also been investigated, suggesting potential applications in sensing and optics. rsc.org

Anion Recognition and Binding Studies

The electron-deficient nature of the aromatic rings in Piperazine, 1,4-bis(4-nitrobenzoyl)- suggests its potential for interacting with anions through anion-π interactions. This type of non-covalent bond involves the interaction of an anion with the face of an electron-poor aromatic system.

Chemical Reactivity and Mechanistic Studies of Piperazine, 1,4 Bis 4 Nitrobenzoyl

Nucleophilic Substitution Reactions at the Carbonyl Centers

The carbonyl carbons of the two benzoyl groups in Piperazine (B1678402), 1,4-bis(4-nitrobenzoyl)- are electrophilic and thus susceptible to nucleophilic attack. This reactivity is fundamental to the synthesis of the compound itself, which typically involves a nucleophilic acyl substitution. The reaction proceeds by the nucleophilic attack of the secondary amine groups of piperazine on the carbonyl carbon of two equivalents of 4-nitrobenzoyl chloride. lookchem.com

The general mechanism involves:

Nucleophilic Attack: A nitrogen atom of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Leaving Group Departure: The chloride ion, being a good leaving group, is eliminated, and the carbonyl double bond is reformed.

Deprotonation: A base, such as triethylamine (B128534) or an excess of piperazine, removes the proton from the newly acylated piperazine nitrogen to yield the final amide product. nih.gov

The presence of the para-nitro group on the benzoyl ring enhances the electrophilicity of the carbonyl carbon. This electron-withdrawing effect makes the carbonyl center more reactive towards nucleophiles compared to an unsubstituted benzoyl group. Consequently, reactions with strong nucleophiles can potentially lead to the cleavage of the amide bond, although this typically requires harsh conditions.

Reduction Chemistry of Nitro Groups to Amino Functionalities

The two nitro groups on the aromatic rings are readily reduced to their corresponding primary amino groups, yielding 1,4-bis(4-aminobenzoyl)piperazine (B7824116). This transformation is a crucial step in the synthesis of more complex molecules, such as polyamides or pharmacologically active agents. A wide variety of reducing agents and conditions can accomplish this conversion, with the choice of reagent often depending on the presence of other functional groups. scispace.comjsynthchem.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. commonorganicchemistry.com Catalytic hydrogenation is generally efficient and clean, but care must be taken as it can also reduce other functional groups. commonorganicchemistry.com

Metal/Acid Systems: Combinations such as Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective methods for nitro group reduction. scispace.comcommonorganicchemistry.com Zinc (Zn) under acidic conditions also provides a mild route to the amine. commonorganicchemistry.com

Other Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) in combination with a catalyst like nickel(II) acetate (B1210297) or tetrakis(triphenylphosphine)nickel(0) can reduce nitroarenes to anilines. jsynthchem.comorientjchem.org Tin(II) chloride (SnCl₂) is another mild reagent suitable for this transformation, often used when other reducible groups are present. commonorganicchemistry.com

The complete reduction of dinitro compounds like Piperazine, 1,4-bis(4-nitrobenzoyl)- to the corresponding diamine is achievable with sufficient molar equivalents of the reducing agent. orientjchem.org

Common Reagents for Nitro Group Reduction

Hydrolysis and Amidation Reactions

The amide bonds in Piperazine, 1,4-bis(4-nitrobenzoyl)- are generally stable but can be cleaved under forcing conditions through hydrolysis. This reaction breaks the molecule into its constituent parts: piperazine and 4-nitrobenzoic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., aqueous HCl or H₂SO₄) and heat, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate which subsequently collapses to release piperazine and 4-nitrobenzoic acid.

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., aqueous NaOH) and heat, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate expels the piperazine-derived anion, which is then protonated by the solvent to form piperazine.

Generally, the hydrolysis of amides requires harsher conditions (strong acids or bases and elevated temperatures) compared to esters. orgsyn.org

Amidation, or transamidation, where the amide bond is reformed with a different amine, is also a possible but less common reaction. It would require a highly nucleophilic amine and conditions that favor the displacement of the piperazine moiety.

Electrophilic and Nucleophilic Aromatic Substitution on Nitrobenzoyl Rings

The reactivity of the two nitrobenzoyl rings towards aromatic substitution is heavily influenced by the strong deactivating and electron-withdrawing properties of both the nitro group and the amide carbonyl group.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) rings are strongly deactivated towards electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions). Both the nitro group and the carbonyl group are powerful deactivating, meta-directing groups. Therefore, if an EAS reaction were forced to occur, the incoming electrophile would be directed to the positions meta to both existing substituents (i.e., C3 and C5 relative to the carbonyl group).

Nucleophilic Aromatic Substitution (NAS): Conversely, the strong electron-withdrawing nature of the nitro group makes the aromatic ring highly susceptible to nucleophilic aromatic substitution. nih.gov The nitro group strongly activates the positions ortho and para to itself for attack by nucleophiles. In this molecule, the carbon atom to which the nitro group is attached (C4) and the carbons ortho to it (C3 and C5) are activated. A sufficiently strong nucleophile (e.g., an alkoxide or an amine) could potentially displace the nitro group, although this is a challenging reaction. If another good leaving group, such as a halogen, were present on the ring (e.g., at a position ortho or para to the nitro group), it would be readily displaced by a nucleophile. nih.gov Studies on dinitrobenzene derivatives show that one nitro group can be displaced by a strong nucleophile. nih.gov

Catalytic Transformations involving Piperazine, 1,4-bis(4-nitrobenzoyl)-

The most significant catalytic transformation for this molecule is the reduction of its nitro groups, as detailed in section 7.2. Catalytic hydrogenation using transition metals like palladium is a prime example. commonorganicchemistry.com

Other potential catalytic transformations could be envisioned based on the reactivity of its functional groups:

Palladium-Catalyzed Cross-Coupling: While the parent molecule is not set up for direct cross-coupling, if it were synthesized from a halogenated precursor (e.g., 1,4-bis(4-nitro-3-halobenzoyl)piperazine), the halogen could be a handle for various Pd-catalyzed reactions like Suzuki, Heck, or Buchwald-Hartwig amination, allowing for further functionalization of the aromatic rings. The synthesis of related N-arylpiperazines is often accomplished using Pd-catalyzed methods. organic-chemistry.orgnih.gov

Hydrolysis/Amidation Catalysis: While typically requiring harsh conditions, certain transition metal catalysts are known to facilitate the hydration of nitriles to amides under milder, neutral conditions. orgsyn.orgorganic-chemistry.org While this applies to the reverse of amide hydrolysis, it highlights the potential for metal catalysis to influence amide bond chemistry. For instance, zinc(II) has been shown to catalyze the formation of amidines from amines and nitriles. rsc.org

Table of Compounds

Advanced Research Applications of Piperazine, 1,4 Bis 4 Nitrobenzoyl

Role as a Chemical Building Block in Complex Organic Synthesis

The primary utility of Piperazine (B1678402), 1,4-bis(4-nitrobenzoyl)- in complex organic synthesis lies in its function as a precursor to its diamine analogue, 1,4-bis(4-aminobenzoyl)piperazine (B7824116). The two nitro groups are readily susceptible to chemical reduction, a fundamental transformation that converts the electron-withdrawing nitro functionalities into electron-donating and nucleophilic amino groups. This conversion dramatically alters the molecule's reactivity, transforming it from a relatively inert species into a valuable bifunctional monomer.

The reduction is typically achieved under standard conditions, such as catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction with agents like tin(II) chloride in acidic media. The resulting diamine, 1,4-bis(4-aminobenzoyl)piperazine, possesses two primary aromatic amine groups, making it an ideal building block for the construction of larger, more complex molecular architectures and polymers. nih.gov

The piperazine ring itself provides a rigid, chair-conformation spacer that imparts a specific three-dimensional geometry to the molecules derived from it. This structural control is a key feature in rational molecular design. The diamine serves as a crucial intermediate for creating a variety of disubstituted piperazine derivatives used in medicinal chemistry and materials science. nih.gov

Table 1: Key Synthetic Transformation

| Precursor | Target Compound | Typical Reagents | Application of Target |

|---|---|---|---|

| Piperazine, 1,4-bis(4-nitrobenzoyl)- | 1,4-bis(4-aminobenzoyl)piperazine | H₂, Pd/C or SnCl₂/HCl | Monomer for polyamides and polyimides, Ligand synthesis |

**8.2. Application in Materials Science

The unique structural and electronic features of Piperazine, 1,4-bis(4-nitrobenzoyl)- and its derivatives make them attractive candidates for various applications in materials science, from high-performance polymers to functional crystalline solids.

Following its reduction to 1,4-bis(4-aminobenzoyl)piperazine, the resulting diamine is a prime candidate for use as a monomer in polycondensation reactions. Aromatic diamines are foundational components in the synthesis of high-performance polymers such as aromatic polyamides (aramids) and polyimides. These materials are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. ntu.edu.twresearchgate.net

The polycondensation of 1,4-bis(4-aminobenzoyl)piperazine with aromatic diacyl chlorides (e.g., terephthaloyl chloride) or dianhydrides (e.g., pyromellitic dianhydride) would yield polyamides and polyimides, respectively. The incorporation of the piperazine-amide structure into the polymer backbone is expected to influence the final properties of the material. For instance, while many aramids are rigid and have limited solubility, the non-coplanar, chair-like structure of the piperazine ring can disrupt chain packing, potentially improving the solubility and processability of the resulting polymer without significantly compromising its thermal stability. ntu.edu.tw Research on analogous polymers, such as those derived from 1,4-bis(3-aminopropyl)piperazine, has demonstrated the successful creation of polyimides with selective permeation properties, highlighting the utility of the piperazine core in functional polymer design. researchgate.net

Table 2: Potential Polymer Synthesis from the Diamine Derivative

| Diamine Monomer | Co-monomer | Polymer Class | Expected Properties |

|---|---|---|---|

| 1,4-bis(4-aminobenzoyl)piperazine | Terephthaloyl Chloride | Aromatic Polyamide (Aramid) | High thermal stability, enhanced solubility |

| 1,4-bis(4-aminobenzoyl)piperazine | Pyromellitic Dianhydride | Polyimide | Excellent thermal and chemical resistance, good film-forming ability |

Application in Materials Science

Precursors for Optoelectronic or Functional Materials

The electronic properties of Piperazine, 1,4-bis(4-nitrobenzoyl)- make it a molecule of interest for optoelectronic applications. The presence of nitro groups, which are strong electron-withdrawing groups, significantly influences the electronic structure. Attachment of nitro groups to an aromatic system is known to cause a bathochromic (red) shift in the molecule's absorption spectrum, moving its absorption from the UV into the visible region. rsc.org This tunability is a key principle in the design of dyes and pigments.

Furthermore, nitroaromatic compounds are well-known fluorescence quenchers. acs.org This property can be exploited in the design of "turn-on" fluorescent sensors. A system could be designed where the quenching effect of the nitro group is active in the molecule's initial state. A specific chemical reaction, such as the reduction of the nitro group, could then eliminate this quenching effect, leading to a significant increase in fluorescence intensity. While specific photoluminescence data for Piperazine, 1,4-bis(4-nitrobenzoyl)- is not widely reported, studies on other bis-aromatic structures show that high photoluminescence efficiency can be achieved in extended conjugated systems. rsc.org Computational studies on related nitroaromatic compounds are often used to predict their electronic and optical properties, providing a pathway to screen for potential applications in organic light-emitting diodes (OLEDs) or other optoelectronic devices. nih.govresearchgate.net

Crystal engineering relies on the predictable control of intermolecular interactions to design solid-state materials with desired properties. Piperazine, 1,4-bis(4-nitrobenzoyl)- is an excellent candidate for such studies due to its high degree of symmetry, rigidity, and multiple hydrogen bond acceptor sites (carbonyl and nitro oxygens).

Although a solved crystal structure for Piperazine, 1,4-bis(4-nitrobenzoyl)- is not available in open databases, the structure of the closely related isomer, 1,4-Bis(2-nitrobenzyl)piperazine, has been determined by X-ray diffraction. crystallography.netresearchgate.netcrystallography.netresearchgate.net This analogue provides significant insight into the expected solid-state conformation. The molecule is centrosymmetric, with the piperazine ring adopting a stable chair conformation. This predictable geometry is a crucial starting point for designing more complex supramolecular assemblies, such as co-crystals or metal-organic frameworks. The nitrobenzoyl groups offer sites for hydrogen bonding and π-π stacking interactions, which can be used to guide the assembly of the crystal lattice.

Table 3: Crystallographic Data for the Analogous Compound 1,4-Bis(2-nitrobenzyl)piperazine

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₂₀N₄O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.0338 (3) |

| b (Å) | 12.9814 (6) |

| c (Å) | 11.4890 (5) |

| β (°) | 91.185 (4) |

| Volume (ų) | 899.71 (7) |

Data from the crystallographic study of 1,4-Bis(2-nitrobenzyl)piperazine, a close structural isomer, which illustrates the likely packing and conformational characteristics. researchgate.net

Utilization as a Scaffold for Ligand Design in Catalysis

The piperazine heterocycle is a privileged scaffold in coordination chemistry and catalysis. nih.gov Its defined geometry and the synthetic accessibility of its nitrogen atoms allow for the construction of a wide array of ligands for metal catalysts. After reduction of the nitro groups to amines, the resulting 1,4-bis(4-aminobenzoyl)piperazine serves as a versatile platform for ligand synthesis.

The two primary amine groups can be further functionalized to introduce specific donor atoms (e.g., phosphorus, sulfur, or additional nitrogen atoms) to create chelating sites for transition metals. For example, Schiff base condensation of the diamine with appropriate aldehydes can yield multidentate ligands capable of coordinating with metal ions. The rigid piperazine core acts as a backbone, holding the coordinating arms in a specific spatial arrangement, which can influence the selectivity and activity of the resulting metal complex in catalytic reactions such as hydrogenations, cross-couplings, or polymerization.

Development of Chemical Probes for Specific Research Applications (e.g., Bioorthogonal Labeling Agents in Chemical Biology)

Bioorthogonal chemistry involves reactions that can proceed within a living system without interfering with native biological processes. wikipedia.orgnih.gov The unique reactivity of the nitroaromatic system makes Piperazine, 1,4-bis(4-nitrobenzoyl)- and its derivatives valuable in this field, particularly for the development of imaging probes.

The electron-deficient nature of the nitro-substituted phenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity has been harnessed for radiolabeling. For instance, research on the mono-substituted analogue, 1-(4-nitrobenzoyl)piperazine, has shown that the nitro group can be displaced by 18F-fluoride to create probes for Positron Emission Tomography (PET) imaging. nih.gov PET is a powerful non-invasive imaging technique used in both clinical diagnostics and preclinical research. The ability to incorporate a positron-emitting isotope like 18F onto a piperazine scaffold, which is common in neurologically active drugs, allows for the development of targeted agents to visualize specific receptors or transporters in the brain. The same principle can be applied to Piperazine, 1,4-bis(4-nitrobenzoyl)-, potentially allowing for the synthesis of dual-labeled or more complex imaging agents. nih.govresearchgate.net

Future Research Directions and Interdisciplinary Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The conventional synthesis of Piperazine (B1678402), 1,4-bis(4-nitrobenzoyl)- typically involves the acylation of piperazine with two equivalents of 4-nitrobenzoyl chloride in the presence of a base. lookchem.comvulcanchem.com While effective, this method can present challenges in controlling stoichiometry to prevent the formation of mono-acylated byproducts and in achieving high purity without extensive purification steps like recrystallization or column chromatography.

Future synthetic research will likely focus on developing more efficient, sustainable, and scalable methodologies. Key areas of exploration include:

Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times and improve yields for acylation reactions. vulcanchem.com The focused heating can lead to faster and more complete conversions, minimizing side product formation.

Flow Chemistry: Transitioning the synthesis to a continuous flow process offers advantages in terms of safety, scalability, and process control. mdpi.com A flow reactor could enable precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher purity and yields.

Green Chemistry Approaches: The development of synthetic routes using more environmentally benign solvents and catalysts is a critical future direction. This could involve exploring enzymatic catalysis or using water as a solvent, which would significantly reduce the environmental impact of the synthesis.

Alternative Coupling Reagents: Investigating alternatives to acid chlorides, such as using carboxylic acids activated in situ, could circumvent the need for preparing the often-moisture-sensitive 4-nitrobenzoyl chloride.

These advanced synthetic strategies promise to make Piperazine, 1,4-bis(4-nitrobenzoyl)- and its derivatives more accessible for a broader range of research and applications.

Advanced Computational Approaches for Predictive Design and Materials Discovery

Computational chemistry offers powerful tools to predict the properties and behavior of molecules like Piperazine, 1,4-bis(4-nitrobenzoyl)-, guiding experimental work and accelerating the discovery of new materials. nih.govnih.gov

Future computational research will likely focus on several key areas:

Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the molecular structure, electronic properties (such as HOMO-LUMO energy gaps), and reactivity of Piperazine, 1,4-bis(4-nitrobenzoyl)-. researchgate.net These studies can help in understanding its stability, potential reaction pathways, and spectroscopic characteristics.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational flexibility of the piperazine ring and the dynamics of intermolecular interactions in the solid state or in solution. nih.govrsc.org This is crucial for predicting crystal packing and understanding its behavior in different environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling: For potential applications in materials science or medicinal chemistry, QSAR models can be developed to correlate the structural features of Piperazine, 1,4-bis(4-nitrobenzoyl)- derivatives with their properties. nih.gov This allows for the predictive design of new molecules with desired functionalities.

Materials Property Prediction: Computational models can be used to predict key material properties such as thermal stability, mechanical strength, and electronic conductivity of polymers or metal-organic frameworks (MOFs) incorporating the Piperazine, 1,4-bis(4-nitrobenzoyl)- moiety. researchgate.net

These computational approaches will be instrumental in the rational design of new materials based on this versatile chemical scaffold.

Design of Next-Generation Functionalized Piperazine, 1,4-bis(4-nitrobenzoyl)- Derivatives

The true potential of Piperazine, 1,4-bis(4-nitrobenzoyl)- lies in its capacity to serve as a scaffold for the creation of a diverse library of functionalized derivatives. mdpi.comnih.gov The two nitro groups are key functional handles that can be readily transformed into other groups, opening up a vast chemical space for exploration.

Future research in this area will likely focus on:

Reduction of the Nitro Groups: The reduction of the nitro groups to amines is a facile transformation that yields Piperazine, 1,4-bis(4-aminobenzoyl)-. This diamino derivative can serve as a monomer for the synthesis of high-performance polymers such as polyamides and polyimides, potentially with enhanced thermal stability and mechanical properties.

Cross-Coupling Reactions: The aromatic rings can be further functionalized using various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a wide range of substituents. This allows for the fine-tuning of the electronic and steric properties of the molecule for specific applications.

Functionalization of the Piperazine Ring: While the primary focus is often on the benzoyl groups, direct C-H functionalization of the piperazine ring itself is an emerging area of research that could lead to novel derivatives with unique three-dimensional structures and properties. mdpi.comnsf.gov

Synthesis of Asymmetric Derivatives: Developing synthetic routes to selectively modify one of the 4-nitrobenzoyl groups while leaving the other intact would lead to asymmetric derivatives with interesting properties for applications in nonlinear optics or as chiral ligands.

The systematic exploration of these derivatization strategies will undoubtedly lead to the discovery of new molecules with tailored properties for a variety of applications.

Integration into Emerging Areas of Chemical Science and Technology

The unique structural and electronic features of Piperazine, 1,4-bis(4-nitrobenzoyl)- and its derivatives make them promising candidates for integration into several cutting-edge areas of chemical science and technology.

Potential areas of integration include:

Materials Science: As a rigid, symmetrical molecule, it can be used as a building block for the construction of porous materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have potential applications in gas storage, separation, and catalysis. The nitro groups can also be reduced to amines to create reactive sites within these frameworks.

Polymer Chemistry: The di-functional nature of its derivatives, particularly the diamino derivative, makes it an excellent monomer for the synthesis of advanced polymers. These polymers could exhibit high thermal stability, good mechanical properties, and potentially interesting optical or electronic properties, making them suitable for applications in aerospace, electronics, and high-performance coatings.

Supramolecular Chemistry: The planar aromatic rings and the potential for hydrogen bonding with the amide linkages make this molecule an interesting component for the construction of self-assembling supramolecular structures. These structures could find applications in sensing, drug delivery, and the development of "smart" materials.

Chemical Vapor Deposition (CVD): While not directly studied for this specific compound, related bis-silylated piperazines have been investigated as precursors for the chemical vapor deposition of silicon carbonitride films, suggesting that appropriately functionalized derivatives of Piperazine, 1,4-bis(4-nitrobenzoyl)- could be explored as precursors for novel thin-film materials. mdpi.com

The interdisciplinary nature of these research directions highlights the broad potential of Piperazine, 1,4-bis(4-nitrobenzoyl)- to contribute to significant advancements across the chemical sciences.

Q & A

Q. What are the challenges in correlating docking scores (-7.5 kcal/mol) with in vitro efficacy?

- Methodological Answer : High docking scores may not account for membrane permeability or metabolic stability. Validate via SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., IC in cancer lines). Adjust scoring functions to include solvation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.